3-(5-tert-Butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile (ESI-09) is a synthetically derived small molecule that acts as a novel noncyclic nucleotide antagonist of Exchange Protein Directly Activated by cAMP (EPAC). [] It functions by specifically blocking intracellular EPAC-mediated Rap1 activation and Akt phosphorylation. [] This compound is a valuable tool for investigating the role of EPAC in various cellular processes. []
ESI-09 specifically inhibits EPAC1, a guanine nucleotide exchange factor for the small GTPase Rap1. [] By antagonizing EPAC1, ESI-09 blocks the activation of Rap1, thereby inhibiting downstream signaling events mediated by EPAC1. [] One crucial downstream effect inhibited by ESI-09 is the phosphorylation of Akt, a serine/threonine-specific protein kinase involved in various cellular functions, including cell survival, growth, and proliferation. [, ]
Pancreatic Cancer Research: * In vitro studies: ESI-09 effectively suppresses the migration and invasion of pancreatic cancer cells. [, ] This suggests a potential role for EPAC1 inhibition as a therapeutic strategy for pancreatic cancer. * In vivo studies: Employing an orthotopic metastatic mouse model, ESI-09 demonstrated a significant reduction in pancreatic cancer cell invasion and metastasis. []
Diabetes Research: * ESI-09 effectively blocks EPAC-mediated insulin secretion in pancreatic β cells. [] This highlights its potential use for understanding insulin regulation mechanisms.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: